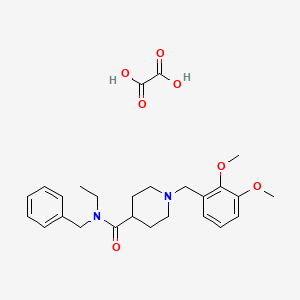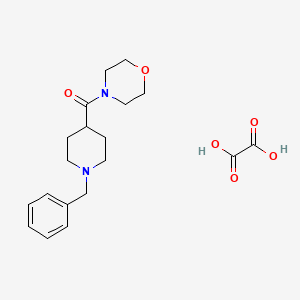![molecular formula C20H28N2O8 B3950191 [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950191.png)
[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
概要
説明
[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine precursors. These precursors are then subjected to a series of reactions, including alkylation, acylation, and condensation reactions, under controlled conditions to form the final compound. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its ability to interact with biological molecules.
Medicine
In medicine, [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has potential applications as a pharmaceutical intermediate. Its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific modifications made to its structure. Molecular dynamics simulations and experimental studies can provide insights into the pathways involved and the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone: shares similarities with other compounds that feature piperidine and morpholine rings, such as:
Uniqueness
The uniqueness of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired effects through structural modifications.
特性
IUPAC Name |
[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.C2H2O4/c1-23-16-4-2-3-15(17(16)21)13-19-7-5-14(6-8-19)18(22)20-9-11-24-12-10-20;3-1(4)2(5)6/h2-4,14,21H,5-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYFLIUAOOWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950120.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3950143.png)

![[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950162.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950167.png)
![2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950169.png)
![[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950176.png)
![4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950203.png)
![[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950208.png)
![Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B3950214.png)
![Morpholin-4-yl-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B3950219.png)
![2-({4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3950220.png)
![[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone;oxalic acid](/img/structure/B3950224.png)
